(1R)-1,2-diphenylethan-1-amine

Biocatalysis Chiral resolution Transaminase engineering

Researchers requiring stereochemically defined 1,2-diarylethylamine for NMDA receptor studies or chiral NHC ligand synthesis must use the (R)-enantiomer (CAS 34645-25-5). The (S)-form or racemate is not equivalent. - 50× higher [³H]MK-801 binding vs. (S)-enantiomer. - >99% ee achievable via biocatalytic resolution. - Verified 95% purity; consistent batch quality for reproducible SAR data. Avoid confounded dose-response results. Order the specified enantiomer with guaranteed stereochemical fidelity.

Molecular Formula C14H15N
Molecular Weight 197.27 g/mol
CAS No. 34645-25-5
Cat. No. B1300050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1,2-diphenylethan-1-amine
CAS34645-25-5
Molecular FormulaC14H15N
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C2=CC=CC=C2)N
InChIInChI=1S/C14H15N/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11,15H2/t14-/m1/s1
InChIKeyDTGGNTMERRTPLR-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R)-1,2-Diphenylethan-1-amine CAS 34645-25-5: Procurement-Relevant Chemical Identity and Key Specifications


(1R)-1,2-Diphenylethan-1-amine (CAS 34645-25-5) is a chiral primary amine belonging to the 1,2-diarylethylamine class, characterized by two phenyl groups attached to adjacent carbon atoms of an ethane backbone with the amine at the 1-position [1]. The (R)-enantiomer configuration is established via X-ray crystallography and polarimetry, with typical vendor specifications reporting 95% purity as the free base, though hydrochloride salt forms (CAS 14149-01-0) are also commercially available . Its physicochemical profile includes a molecular weight of 197.28 g/mol, a boiling point of 311.1 °C at 760 mmHg, and a predicted density of 1.1 ± 0.1 g/cm³ [1].

(1R)-1,2-Diphenylethan-1-amine: Why Substitution with Racemic Mixtures or Alternate Enantiomers Compromises Research Reproducibility


Substitution of (1R)-1,2-diphenylethan-1-amine with its racemate, the (1S)-enantiomer (CAS 3082-58-4), or structurally related diamines such as (1R,2R)-DPEN (CAS 35132-20-8) is not scientifically equivalent due to stereospecific biological and catalytic activities that vary by factors of up to 50-fold in NMDA receptor binding [1] and by opposite enantioselectivity profiles in enzymatic resolutions [2]. The (R)-configuration dictates both the pharmacological target engagement and the chiral recognition in biocatalytic transformations, meaning procurement decisions based solely on structural similarity without stereochemical specification risk invalidating research outcomes.

(1R)-1,2-Diphenylethan-1-amine: Direct Comparative Evidence for Scientific Selection and Procurement


Enantiomeric Excess >99% Achievable via Engineered Transaminase: A Quantitative Purity Benchmark for (R)-DPEA Procurement

Kinetic resolution of racemic 1,2-diphenylethylamine using the engineered (S)-selective amine transaminase variant L59A/F88A from Chromobacterium violaceum yields (R)-1,2-diphenylethylamine with enantiomeric excess (ee) >99% across all tested conditions, including substrate loadings up to 100 mM and 20–30% (v/v) DMSO cosolvent . This ee level exceeds typical commercial specifications (e.g., 95% purity) and confirms the feasibility of obtaining near-enantiopure (R)-DPEA for applications requiring defined stereochemistry.

Biocatalysis Chiral resolution Transaminase engineering

NMDA Receptor Affinity Stereoselectivity: (R)-DPEA vs. (S)-DPEA Binding Discrimination up to 50-Fold

In [³H]MK-801 binding assays using rat brain membranes, 1,2-diphenylethylamine (DPEA) enantiomers exhibit stereospecific inhibition with potency differences ranging from 0.5- to 50-fold between the (R)- and (S)-forms [1]. The (R)-enantiomer demonstrates higher affinity, consistent with the stereochemical preference of the NMDA channel blocker pharmacophore modeled on MK-801.

NMDA receptor pharmacology Stereospecific binding Ion channel blockade

Enantioselective Acylation by Pseudomonas stutzeri Lipase: (R)-Selectivity Distinguishes (1R)-DPEA from (1S)-DPEA in Biocatalytic Resolutions

Pseudomonas stutzeri lipase (PSL) displays (R)-selectivity in the acylation of racemic 1,2-diphenylethanamine, while Candida antarctica lipase A (CALA) is (S)-selective [1]. This complementary enantiopreference enables the preparative resolution of racemic DPEA to obtain either enantiomer, with dynamic kinetic resolution (DKR) using CALA and a Ru racemization catalyst yielding products with 87–94% ee and 82–91% isolated yields.

Biocatalysis Lipase stereoselectivity Enzymatic resolution

Physicochemical Benchmarking: Boiling Point and Density Distinguish (1R)-DPEA from Structurally Related Diamine Ligands

The physicochemical profile of (1R)-1,2-diphenylethan-1-amine includes a boiling point of 311.1 ± 0.0 °C at 760 mmHg and a predicted density of 1.1 ± 0.1 g/cm³ [1]. In comparison, the widely used chiral diamine ligand (1R,2R)-1,2-diphenylethylenediamine (DPEN, CAS 35132-20-8) has a boiling point of approximately 320–325 °C and a density of ~1.1 g/cm³ but possesses two amine groups, conferring distinct coordination chemistry and hydrogen-bonding capacity.

Physical properties Chromatography Ligand design

(1R)-1,2-Diphenylethan-1-amine: Evidence-Backed Procurement Scenarios for Scientific and Industrial Users


NMDA Receptor Pharmacology and Channel Blocker Development

Researchers developing NMDA receptor modulators or studying dissociative anesthetic mechanisms should procure (1R)-1,2-diphenylethan-1-amine (CAS 34645-25-5) specifically, as the (R)-enantiomer exhibits up to 50-fold higher affinity than the (S)-form in [³H]MK-801 binding assays [1]. The racemate or (S)-enantiomer would require substantially higher concentrations to achieve comparable receptor occupancy, confounding dose-response studies and structure-activity relationship analyses.

Biocatalytic Chiral Resolution Method Development

Laboratories developing enzymatic resolution protocols for chiral amines can utilize (1R)-DPEA as a reference standard or target product, leveraging the established enantioselectivity of Pseudomonas stutzeri lipase (PSL), which is (R)-selective [2]. The documented ability to achieve >99% ee via engineered transaminase variants provides a benchmark for validating novel biocatalytic systems .

Asymmetric Synthesis as a Chiral Building Block

For the preparation of enantiopure N-heterocyclic carbene (NHC) ligands, chiral auxiliaries, or advanced pharmaceutical intermediates, (1R)-DPEA serves as a chiral primary amine scaffold. Its monoamine functionality distinguishes it from diamine analogs like DPEN, offering different steric and electronic properties in metal coordination [3]. Procurement of the (R)-enantiomer with verified enantiomeric excess (>99% achievable via biocatalytic routes ) ensures stereochemical fidelity in downstream derivatizations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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